molecular formula C11H7FO3 B1447013 3-acetyl-7-fluoro-2H-chromen-2-one CAS No. 1318770-38-5

3-acetyl-7-fluoro-2H-chromen-2-one

Cat. No. B1447013
CAS RN: 1318770-38-5
M. Wt: 206.17 g/mol
InChI Key: FWNPARQZOFDGOO-UHFFFAOYSA-N
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Description

3-acetyl-7-fluoro-2H-chromen-2-one is a chemical compound with the CAS Number: 1318770-38-5 . It has a molecular weight of 206.17 and a linear formula of C11H7FO3 . It contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Molecular Structure Analysis

The molecular structure of 3-acetyl-7-fluoro-2H-chromen-2-one includes a total of 23 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Physical And Chemical Properties Analysis

3-acetyl-7-fluoro-2H-chromen-2-one has a molecular weight of 206.17 . It has a linear formula of C11H7FO3 . The compound contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .

Scientific Research Applications

Optical Characterization and Photoluminescence

3-acetyl-7-fluoro-2H-chromen-2-one: has been studied for its photoluminescent properties, which are attributed to intramolecular charge transfer (ICT) effects. The modulation of ICT can yield diverse optical properties. Researchers have synthesized derivatives of this compound, observing that the UV-Vis data ranged from 295–428 nm. The emission properties were found to depend on the substituent at position C-7, particularly those bearing electron-donating groups .

Sensing of Glutathione and Acidic pH

This compound has been utilized in the development of a multifunctional nanoprobe for dual sensing of acidic pH values and glutathione (GSH). The nanoprobe combines the pH-responsive fluorescent probe 3-acetyl-7-fluoro-2H-chromen-2-one with MnO2 nanosheets. The fluorescence signal changes allow for the distinction between pH and GSH responses, making it a valuable tool for logical analysis in clinical settings .

Antioxidant and Antimicrobial Applications

Coumarin derivatives, including 3-acetyl-7-fluoro-2H-chromen-2-one , have been recognized for their potential as antioxidants and antimicrobial agents. These properties make them candidates for use in antiviral and antitumor preparations, contributing to their significance in medicinal chemistry .

Intramolecular Charge Transfer (ICT) Studies

The compound’s ability to facilitate efficient ICT, especially when the electron density is altered, has been explored. This characteristic is crucial for the development of chemosensors and can be influenced by various ions, such as fluoride ions, which increase the electron density in the naphthol moiety .

Theoretical Studies on Atomic Charges and Stabilities

Theoretical studies have been conducted to understand how the presence of substituents on the coumarin ring affects the charges and stabilities of compounds like 3-acetyl-7-fluoro-2H-chromen-2-one . Such research is fundamental in predicting the reactivity and interactions of these molecules .

Fluorescent Hybrid Compound Synthesis

Researchers have synthesized hybrid fluorescent compounds by coupling 3-acetyl-7-fluoro-2H-chromen-2-one with phenylhydrazine. These hybrids exhibit interesting optical properties and potential applications in the development of new materials with specific fluorescence characteristics .

properties

IUPAC Name

3-acetyl-7-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPARQZOFDGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-7-fluoro-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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